tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazinecarboxylic acids This compound features a piperazine ring substituted with a tert-butyl group and a 3-chloro-1,2,4-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions.
Substitution Reaction: The 3-chloro group is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving ethylenediamine derivatives.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Aminated derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, leading to altered cellular functions.
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydroimidazo[4,5-b]pyridine-1-carboxylate
Uniqueness:
- The presence of the 3-chloro-1,2,4-thiadiazole moiety distinguishes it from other piperazine derivatives.
- Its unique reactivity and potential bioactivity make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-13-8(12)14-19-9/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZHPLTLFSQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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